molecular formula C20H19N3OS B323841 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA

3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA

Cat. No.: B323841
M. Wt: 349.5 g/mol
InChI Key: FHZQUXDLOUKPDJ-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA is a chemical compound known for its unique structure and properties It is derived from 4-methoxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazone, combining the characteristics of both parent compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to its corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiosemicarbazone moiety is known to chelate metal ions, which can disrupt metal-dependent biological processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1-naphthaldehyde: A precursor in the synthesis of the target compound, known for its use as a fluorogenic substrate.

    N-(4-methylphenyl)thiosemicarbazone: Another precursor, known for its potential biological activities.

Uniqueness

3-[(E)-[(4-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1-(4-METHYLPHENYL)THIOUREA stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both the naphthaldehyde and thiosemicarbazone moieties allows for diverse applications and interactions that are not observed in the individual precursor compounds.

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

1-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C20H19N3OS/c1-14-7-10-16(11-8-14)22-20(25)23-21-13-15-9-12-19(24-2)18-6-4-3-5-17(15)18/h3-13H,1-2H3,(H2,22,23,25)/b21-13+

InChI Key

FHZQUXDLOUKPDJ-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C3=CC=CC=C23)OC

SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC

Origin of Product

United States

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